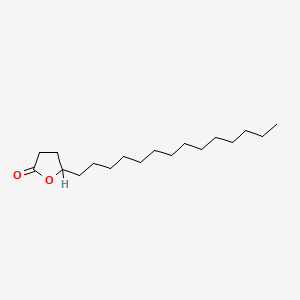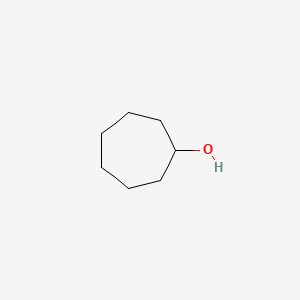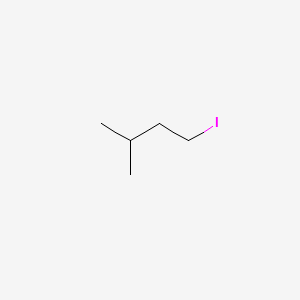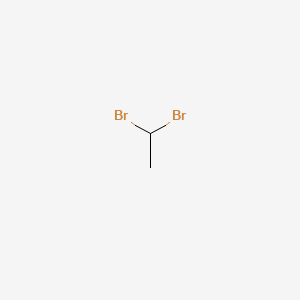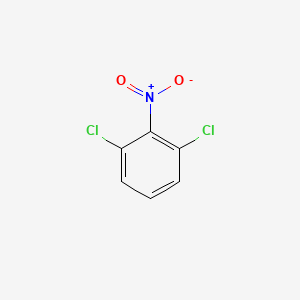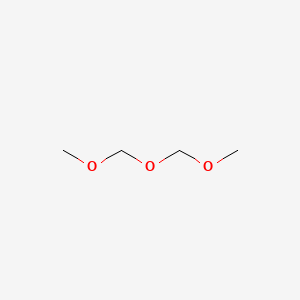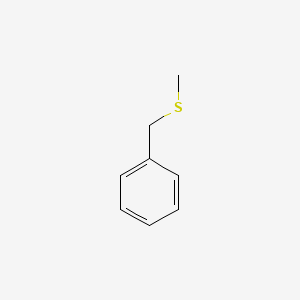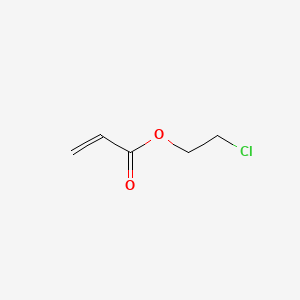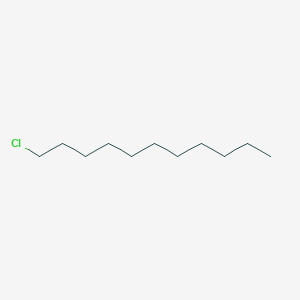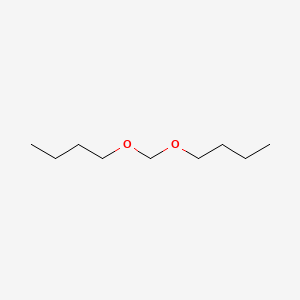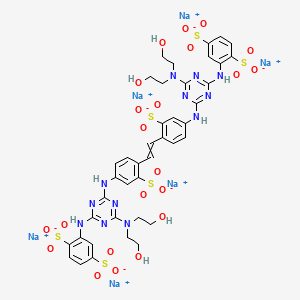
荧光增白剂264
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorescent Brightener 264 is a useful research compound. Its molecular formula is C40H38N12Na6O22S6 and its molecular weight is 1369.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fluorescent Brightener 264 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescent Brightener 264 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物医学成像
荧光增白剂常用于生物医学应用,例如疾病诊断和治疗,包括荧光前药 .
纳米探针生物成像
这些化合物可用于生物成像,涵盖体外样品到体内动态成像,有可能推进到医学诊断和研究 .
造纸行业应用
作为表面施胶剂,荧光增白剂可以增强纸张的表面强度和光滑度,并具有抗紫外线老化的效果 .
研究与开发
荧光增白剂264建议仅用于研发,表明其在科学研究和实验中的应用 .
环境稳定性
作用机制
Target of Action
Fluorescent Brightener 264 is an organic compound that primarily targets materials such as textiles, plastics, and paper .
Mode of Action
Fluorescent Brightener 264 operates by absorbing ultraviolet light and re-emitting it as blue-violet light . This process is known as fluorescence . The compound absorbs high-energy radiation and re-emits it as lower-energy radiation, with the difference in energy being transformed into kinetic energy .
Biochemical Pathways
The primary biochemical pathway affected by Fluorescent Brightener 264 is the absorption and emission of light . By absorbing ultraviolet light and re-emitting it as visible light, Fluorescent Brightener 264 can enhance the whiteness and brightness of various materials .
Pharmacokinetics
This solubility likely plays a role in its distribution and application in various products .
Result of Action
By absorbing ultraviolet light and re-emitting it as blue-violet light, it enhances the whiteness and brightness of materials such as textiles, plastics, and paper .
Action Environment
The efficacy and stability of Fluorescent Brightener 264 can be influenced by environmental factors. For instance, the compound’s fluorescence mechanism depends on the presence of ultraviolet light . Additionally, its solubility in water suggests that the compound’s action may be influenced by the water content of the environment .
生化分析
Biochemical Properties
Fluorescent Brightener 264 is known for its characteristics of protecting baculoviruses against deactivation by UV light and enhancing the activity of these agents as microbial insecticides on hosts and semi-permissive hosts . It is also known to interact with hyaluronates, which are salts or esters of hyaluronic acid . The nature of these interactions is primarily based on the absorption and emission of light, which is a key characteristic of Fluorescent Brightener 264.
Cellular Effects
The cellular effects of Fluorescent Brightener 264 are primarily observed in its ability to enhance the appearance of materials by making them appear whiter and brighter . For instance, in the context of microbial insecticides, Fluorescent Brightener 264 improves the bioinsecticidal activity of Anticarsia gemmatalis nucleopolyhedrovirus
Molecular Mechanism
The molecular mechanism of Fluorescent Brightener 264 involves the absorption of high-energy radiation in the ultraviolet to violet region and the emission of lower energy radiation in the blue region . This process is facilitated by the unique structure of Fluorescent Brightener 264, which allows for the movement of electrons, leading to the absorption and emission of light .
Temporal Effects in Laboratory Settings
It is known that Fluorescent Brightener 264 has good stability and is highly water-soluble
属性
CAS 编号 |
68971-49-3 |
|---|---|
分子式 |
C40H38N12Na6O22S6 |
分子量 |
1369.1 g/mol |
IUPAC 名称 |
hexasodium;2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C40H44N12O22S6.6Na/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68;;;;;;/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b2-1+;;;;;; |
InChI 键 |
ZECOZQHKQDLCBT-IRTUOLCXSA-H |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
手性 SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
| 76482-78-5 | |
物理描述 |
Liquid; Dry Powder |
相关CAS编号 |
114456-70-1 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


